5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile
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Overview
Description
The compound you mentioned contains a 1,3,4-thiadiazole moiety and an oxadiazole moiety. These are both important classes of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . 1,3,4-Thiadiazoles have a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . These moieties are known to exhibit a wide range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. In the case of oxadiazoles and 1,3,4-thiadiazoles, the presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazoles and oxadiazoles are known to undergo a variety of chemical reactions. For example, allyl thiocyanate can isomerize to the isothiocyanate . Isothiocyanates are weak electrophiles, susceptible to hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, oxadiazole has a molecular formula of C2H2ON2 and a molecular mass of 70.05 g/mol, and it is soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-13-21(14(2)28)22(17-8-3-4-9-19(17)24)18(11-25)23(26-13)32-12-20(29)15-6-5-7-16(10-15)27(30)31/h3-10,22,26H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWKIOSCEGCLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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